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molecular formula C8H10FNO B8486196 [4-(Aminomethyl)-3-fluoro-phenyl]methanol

[4-(Aminomethyl)-3-fluoro-phenyl]methanol

Cat. No. B8486196
M. Wt: 155.17 g/mol
InChI Key: AVJXXLFGADEXEJ-UHFFFAOYSA-N
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Patent
US07754742B2

Procedure details

Add 1M lithium aluminum hydride in tetrahydrofuran (121 mL, 121 mmol) to anhydrous tetrahydrofuran (100 mL) under argon gas. Warm the reaction mixture to 40° C. and add in small portions 4-cyano-3-fluorobenzoic acid (5.0 g, 30.28 mmol) over a 1 hr period. Stir the reaction mixture at 40° C. for 4 hrs and then at room temperature overnight. Cool the reaction mixture to 0° C. and quench by the sequential addition of water (5 mL), 15% sodium hydroxide solution (17 mL), and water (5 mL). Allow the mixture to warm-up to room temperature and stir for 1 hr. Filter the precipitate through diatomaceous earth and concentrate the filtrate to provide the title compound (4.4 g, 28.4 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
121 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][C:10]=1[F:18])#[N:8]>O1CCCC1>[NH2:8][CH2:7][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][OH:14])=[CH:11][C:10]=1[F:18] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
121 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C(=O)O)C=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at 40° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 0° C.
CUSTOM
Type
CUSTOM
Details
quench by the sequential addition of water (5 mL), 15% sodium hydroxide solution (17 mL), and water (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Allow the mixture to warm-up to room temperature
STIRRING
Type
STIRRING
Details
stir for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter the precipitate through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC1=C(C=C(C=C1)CO)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.4 mmol
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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